molecular formula C24H21N3O2 B7719672 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide

Cat. No. B7719672
M. Wt: 383.4 g/mol
InChI Key: AEFUFFZSCPUBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMN-176, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of isonicotinamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the regulation of cellular metabolism and energy production. By inhibiting NAMPT, this compound disrupts the metabolic pathways of cancer cells, leading to their death. Additionally, this compound has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular aging and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of cognitive function, and reduction of neuroinflammation. Additionally, this compound has been shown to increase cellular metabolism and energy production, leading to improved overall cellular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its specificity towards NAMPT, which allows for precise targeting of cancer cells and other disease-related pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using this compound in lab experiments is its high cost and complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery methods. Additionally, this compound has shown promising results in combination with other anti-cancer agents, and further studies on its potential synergistic effects may lead to more effective cancer treatments. Overall, the potential therapeutic applications of this compound make it a promising candidate for further scientific research.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-toluidine, followed by the reaction of the resulting compound with isonicotinoyl chloride. The final product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-7-8-21-19(13-16)14-20(23(28)26-21)15-27(22-6-4-3-5-17(22)2)24(29)18-9-11-25-12-10-18/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFUFFZSCPUBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.